molecular formula C21H22N3NaO3S2 B2531014 SCD1 inhibitor-1

SCD1 inhibitor-1

Cat. No.: B2531014
M. Wt: 451.5 g/mol
InChI Key: XQNBRLFLBSUHOU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Stearoyl-CoA desaturase 1 inhibitor-1 is a chemical compound that inhibits the activity of stearoyl-CoA desaturase 1, an enzyme involved in the synthesis of monounsaturated fatty acids from saturated fatty acids. This enzyme plays a crucial role in lipid metabolism and is implicated in various diseases, including cancer, metabolic disorders, and neurodegenerative diseases .

Scientific Research Applications

Stearoyl-CoA desaturase 1 inhibitor-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study lipid metabolism and enzyme inhibition.

    Biology: Investigated for its role in regulating cellular processes such as autophagy and apoptosis.

    Medicine: Explored as a potential therapeutic agent for treating cancer, metabolic disorders, and neurodegenerative diseases.

    Industry: Utilized in the development of novel drugs and therapeutic strategies

Mechanism of Action

The inhibition of SCD1 can lead to the excessive accumulation of saturated fatty acids, which can activate the AMP-activated protein kinase (AMPK)-mediated resistance mechanism in HCT-116 cells . Systemic administration of a SCD1 inhibitor in mouse tumor models enhanced the production of CCL4 by cancer cells through the reduction of Wnt/β-catenin signaling and by CD8+ effector T cells through the reduction of endoplasmic reticulum stress .

Future Directions

SCD1 bridges the link between lipophagy and lipid metabolism, and the SCD1-AMPK-lipophagy pathway suggests directions for the future treatment of NAFLD . Consequently, Aramchol is an SCD1 inhibitor and is being studied intensively . High SCD1 expression was observed in one of the non-T cell-inflamed subtypes in human colon cancer, and serum SCD1 related fatty acids were correlated with response rates and prognosis of patients with non-small lung cancer following anti-PD-1 antibody treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of stearoyl-CoA desaturase 1 inhibitor-1 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions can vary depending on the desired chemical structure and properties of the inhibitor .

Industrial Production Methods

Industrial production of stearoyl-CoA desaturase 1 inhibitor-1 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

Stearoyl-CoA desaturase 1 inhibitor-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired chemical transformations .

Major Products

Comparison with Similar Compounds

Properties

IUPAC Name

sodium;2-[2-[[5-[(2-butylanilino)methyl]thiophene-2-carbonyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2.Na/c1-2-3-6-14-7-4-5-8-17(14)22-12-16-9-10-18(29-16)20(27)24-21-23-15(13-28-21)11-19(25)26;/h4-5,7-10,13,22H,2-3,6,11-12H2,1H3,(H,25,26)(H,23,24,27);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNBRLFLBSUHOU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=CC=C1NCC2=CC=C(S2)C(=O)NC3=NC(=CS3)CC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N3NaO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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